- Novel substituted pyrazolopiperazines as casein kinase 1δ/ε inhibitors and their preparation, United States, , ,

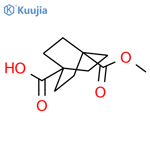

Cas no 94994-15-7 (Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate)

![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/94994-15-7x500.png)

94994-15-7 structure

商品名:Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

CAS番号:94994-15-7

MF:C11H18O3

メガワット:198.258823871613

MDL:MFCD20275559

CID:1024138

PubChem ID:46864123

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

- methyl 1-(hydroxymethyl)bicyclo[2.2.2]octane-4-carboxylate

- Methyl 4-(hydroxymethyl)bicyclo-[2.2.2]octane-1-carboxylate

- AK101586

- Bicyclo[2.2.2]octane-1-carboxylic acid, 4-(hydroxymethyl)-, methyl ester

- 4-Hydroxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester

- CNDFZCWNUACFHZ-UHFFFAOYSA-N

- FCH1785571

- OR350282

- AX8233125

- Z5393

- ST24025334

- A25965

- F10037

- MFCD20275559

- SCHEMBL10164849

- CS-W022840

- A1-01467

- Z1509059153

- DTXSID70676958

- Methyl4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

- AKOS015851378

- DB-080160

- DS-2439

- 94994-15-7

- SY114727

- EN300-198570

-

- MDL: MFCD20275559

- インチ: 1S/C11H18O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-8H2,1H3

- InChIKey: CNDFZCWNUACFHZ-UHFFFAOYSA-N

- ほほえんだ: O=C(C12CCC(CC1)(CO)CC2)OC

計算された属性

- せいみつぶんしりょう: 198.126

- どういたいしつりょう: 198.126

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: 1.175

- ふってん: 274.1°C at 760 mmHg

- フラッシュポイント: 108.7°C

- 屈折率: 1.527

- PSA: 46.53000

- LogP: 1.49230

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM130056-100g |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 100g |

$*** | 2023-05-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ143-50mg |

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 50mg |

279.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D605605-250mg |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 250mg |

$160 | 2023-09-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3819-1G |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 1g |

¥ 2,494.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3819-10G |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 10g |

¥ 12,474.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3819-100G |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 100g |

¥ 64,864.00 | 2023-04-12 | |

| abcr | AB439919-5 g |

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, 95%; . |

94994-15-7 | 95% | 5g |

€1,156.20 | 2023-04-22 | |

| Enamine | EN300-198570-5.0g |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 95.0% | 5.0g |

$377.0 | 2025-02-20 | |

| TRC | M238515-250mg |

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 250mg |

$ 515.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y0983237-1g |

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 95% | 1g |

$330 | 2024-08-02 |

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium borohydride Solvents: Water ; 0 °C; 1 h, rt

1.2 Reagents: Sodium borohydride Solvents: Water ; 0 °C; 1 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -40 °C; 1 h, -25 °C

1.2 Reagents: Sodium borohydride Solvents: Water ; rt → 0 °C; 0 °C; 45 min, 0 °C; 45 min, rt

1.2 Reagents: Sodium borohydride Solvents: Water ; rt → 0 °C; 0 °C; 45 min, 0 °C; 45 min, rt

リファレンス

- Preparation of amide containing heterobicyclic metalloprotease inhibitors, United States, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 12 h, 25 °C

1.2 Reagents: Methanol ; 10 °C; 2 h, 25 °C

1.2 Reagents: Methanol ; 10 °C; 2 h, 25 °C

リファレンス

- Monocarboxylic acid transporter 4 (mct4) modulators and uses thereof, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

リファレンス

- Preparation of pyrazolopyrimidine derivative and its application in medicine, China, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

リファレンス

- Polymerizable compound, and its use in polymerizable liquid crystal composition for making optically anisotropic body showing reduced alignment defect and discoloration, Japan, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt

1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt

1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt

リファレンス

- Electrochemically driven cross-electrophile coupling of alkyl halides, Nature (London, 2022, 604(7905), 292-297

合成方法 7

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… Solvents: p-Xylene ; 24 h, 2000 psi, 200 °C

リファレンス

- Synthesis of bicyclo[2.2.2]octane derivatives, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C

リファレンス

- Preparation of phenyl-[1,3]dioxolo[4,5-c]pyridinyl-(hetero)aryl-methyl-1H-benzo[d]imidazole-carboxylic acid derivatives as GLP-1 receptor modulators, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 20 min, 0 °C; 2.5 h, rt

1.2 Reagents: Water ; 2 h, rt

1.2 Reagents: Water ; 2 h, rt

リファレンス

- Synthesis, biodistribution and PET studies in rats of 18F-Labeled bridgehead fluoromethyl analogues of WAY-100635, Nuclear Medicine and Biology, 2012, 39(7), 1068-1076

合成方法 10

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ; 1 h, 25 °C; 25 °C → 0 °C

1.2 Reagents: Sodium borohydride ; 1 h, 25 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium borohydride ; 1 h, 25 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Process for preparation of cyclopropylamine compound as lsd1 inhibitor and use thereof, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Dichloromethane ; 2 h, rt

1.2 Reagents: Sodium borohydride Solvents: Acetonitrile ; 2 h, 0 °C

1.3 Reagents: Water

1.2 Reagents: Sodium borohydride Solvents: Acetonitrile ; 2 h, 0 °C

1.3 Reagents: Water

リファレンス

- Preparation of camptothecin compound and application, China, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

リファレンス

- Nitrogen-containing tricyclic compound and pharmaceutical use thereof, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; -20 °C; -20 °C → 24 °C; 16 h, 24 °C; 24 °C → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Synthesis of gem-Diboromethyl-Substituted Bicyclo[1.1.1]pentanes and Their Application in Palladium-Catalyzed Cross Couplings, Journal of Organic Chemistry, 2023, 88(3), 1665-1694

合成方法 14

はんのうじょうけん

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 25 °C

リファレンス

- Synthesis of semicarbazide-sensitive amino oxidase inhibitors, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt

1.2 Reagents: Methanol ; rt

1.2 Reagents: Methanol ; rt

リファレンス

- Substituted bicyclic compounds as farnesoid X receptor modulators and their preparation, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt

1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt

1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt

リファレンス

- Substituted amide compounds as farnesoid X receptor modulators and their preparation, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt

1.2 Reagents: Methanol ; 15 min, 0 °C; 2 h, rt

1.2 Reagents: Methanol ; 15 min, 0 °C; 2 h, rt

リファレンス

- Preparation of bridged bicyclic compounds as farnesoid X receptor modulators, United States, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Dichloromethane ; 0 °C; 3 h, rt

リファレンス

- Preparation of amide compound having agonist action on FXR and TGR5, Japan, , ,

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Raw materials

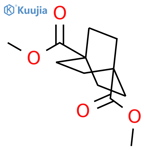

- 1,4-dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Preparation Products

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

94994-15-7 (Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate) 関連製品

- 94-60-0(Dimethyl Cyclohexane-1,4-dicarboxylate(1,4-Cyclohexanedicarboxylic Dimethyl Ester))

- 29412-62-2(dimethyl cubane-1,4-dicarboxylate)

- 25550-51-0(Methylhexahydroisobenzofuran-1,3-Dione)

- 2177-77-7(Methyl 2-methylvalerate)

- 1459-95-6(Dimethyl adamantane-1,3-dicarboxylate)

- 2094-73-7(1-Adamantylcarboxylic Acid Ethyl Ester)

- 711-01-3(1-Adamantanecarboxylic Acid Methyl Ester)

- 4630-82-4(Methyl cyclohexanecarboxylate)

- 1687-29-2(Dimethyl cis-1,2-Cyclohexanedicarboxylate)

- 32980-26-0(4-Methoxy-3,3-dimethyl-4-oxobutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94994-15-7)Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

清らかである:99%/99%

はかる:5g/25g

価格 ($):350.0/1226.0